铁橄榄石 (Fe2(SiO4))

描述

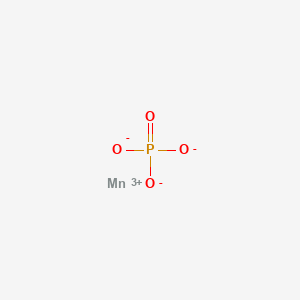

Fayalite, Fe2SiO4, is the iron-rich end member of the olivine-type silicate, one of the most abundant minerals in Earth’s upper mantle . It is a fairly rare constituent of certain acid alkaline volcanos and granites, and of metamorphic iron formations . The polygonal particles are composed of Fe and Si in a 2:1 ratio .

Synthesis Analysis

Fayalite is synthesized by the solid-state reaction without ball milling . The formation mechanism is divided into five steps: migration of O2− induced by S2− under a reducing atmosphere; formation of Fe3O4−β; migration of Fe(II) into a ferrite cluster structure to gain oxygen and form Fe3−xO4; Fe(II) invaded the silicon atomic position and released Si(IV); and formation of the stable structure of Fe2SiO4 through chemical diffusion between cations of Fe(II) and Si(IV) .

Molecular Structure Analysis

The structure of Fayalite is refined in the orthorhombic Pbnm space group . The bond valence mapping method shows isolated, non-connected isosurfaces of constant E (Li), which further supports the assumptions of the conversion reactions .

Chemical Reactions Analysis

The sintering behaviors among SiO2, FeS, and Fe3O4 were detected to reveal the formation mechanism of Fe2SiO4 . The high-pressure deuteration invariably led to the chemical decomposition of fayalite .

Physical And Chemical Properties Analysis

The pressure and temperature dependence of the elastic properties of single-crystal fayalite have been studied . The electronic and optical properties of Fe2SiO4 have also been investigated .

科学研究应用

氧化过程:铁橄榄石在流纹岩流中的氧化过程很重要,例如俄勒冈州黑曜石悬崖的氧化过程。这些过程涉及铁橄榄石在温度、化学扩散和大气渗透等因素影响下通过氧化和其他反应转化为莱辉石和赤铁矿等各种相 (Martin 等,2015)。

电子结构和磁性:使用密度泛函理论研究了铁橄榄石的电子结构、磁性和光学性质,特别是在不同压力条件下。这项研究有助于理解这种矿物在地幔中的行为 (姜和郭,2004)。

液体和玻璃的结构分析:使用高能 X 射线衍射探索了液态和玻璃态铁橄榄石的结构,这与天然玄武岩浆有关。这项研究提供了对不同成分中氧原子对铁原子的配位的见解 (Drewitt 等,2013)。

机械合成:首次实现了纳米晶铁橄榄石的机械合成,提供了一种创建具有大量界面体积分数的纳米结构铁橄榄石的方法 (Šepelák 等,2012)。

星际尘埃类似物:合成了铁橄榄石微粒并作为星际尘埃类似物进行了研究。这项研究对于理解富铁硅酸盐在地外环境中的光散射特性非常重要 (Boruah 等,2017)。

声子-磁激发耦合:对各种温度下铁橄榄石的拉曼光谱的研究揭示了其晶格动力学行为和声子-磁激发耦合的见解,这对于理解其磁性非常重要 (Kolesov 和 Geiger,2004)。

受控条件下的乔氏拉长法:使用改进的乔氏拉长技术在特定的氧逸度条件下生长了铁橄榄石单晶球体,提供了一种合成均质铁橄榄石晶体的的方法 (Finch 等,1980)。

零价铁在铁橄榄石形成中的作用:研究零价铁在铁橄榄石合成中的作用表明,它既作为氧清除剂,又作为还原剂。这对铜渣研究和与铁橄榄石相关的其他领域有影响 (Wang 等,2020)。

浮区法晶体生长:浮区法用于制备铁橄榄石单晶,这对于理解这种矿物的相平衡和生长条件至关重要 (Takei,1978)。

在氧势梯度中的分解:研究了高温下氧势梯度中铁橄榄石的分解,提供了对铁橄榄石在不同环境条件下的稳定性和行为的见解 (Brinkmann 和 Laqua,1985)。

安全和危害

未来方向

The formation of Fayalite can occur during hydrothermal alteration, as described previously in meteorites . At high pressure, Fayalite undergoes a phase transition to ahrensite, the iron-bearing analogue of ringwoodite . This suggests that two variables, the W/R mass ratio and the fluid composition, play a very important role in the formation of Fayalite during the hydrothermal growth .

属性

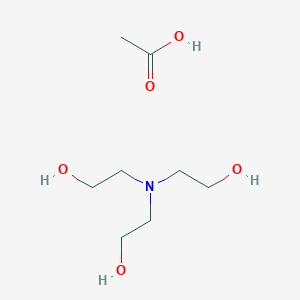

IUPAC Name |

iron(2+);silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q2*+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFLPGCJCTLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

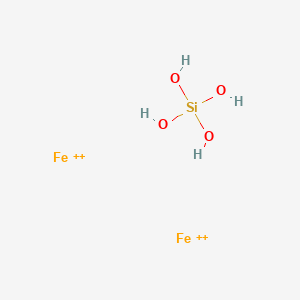

O[Si](O)(O)O.[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H4O4Si+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Fayalite (Fe2(SiO4)) | |

CAS RN |

13918-37-1 | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013918371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)